molecular formula C6H6Br2N2O B1379270 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide CAS No. 1588441-02-4

2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide

Cat. No.: B1379270
CAS No.: 1588441-02-4
M. Wt: 281.93 g/mol
InChI Key: YLGIMHONOXNWSQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide is a chemical compound with the molecular formula C6H6Br2N2O. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity . This compound is often utilized in the synthesis of other complex molecules and has significant importance in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide typically involves the bromination of 1-(pyrimidin-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can yield different reduced forms

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinyl ethanones, while oxidation and reduction reactions can produce oxo or reduced derivatives, respectively .

Scientific Research Applications

2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also interact with biological macromolecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide
  • 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide

Uniqueness

2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-1-pyrimidin-2-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-4-5(10)6-8-2-1-3-9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGIMHONOXNWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-02-4
Record name Ethanone, 2-bromo-1-(2-pyrimidinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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